CBS9106

Catalog No.
S548832
CAS No.
1076235-04-5
M.F
C18H21ClF3N3O3
M. Wt
419.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CBS9106

CAS Number

1076235-04-5

Product Name

CBS9106

IUPAC Name

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione

Molecular Formula

C18H21ClF3N3O3

Molecular Weight

419.8 g/mol

InChI

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)

InChI Key

CMASLSTVVOYJQY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CBS9106; CBS-9106; CBS 9106; SL-801; SL801; SL 801; BMS566419; BMS-566419; BMS 566419; Felezonexor

Canonical SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C

Description

The exact mass of the compound 1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl- is 419.12235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CBS9106 is a novel compound classified as a reversible oral inhibitor of Chromosome Region Maintenance 1 (CRM1). CRM1 is a critical protein involved in the nuclear export of various proteins and messenger RNAs, playing a pivotal role in cellular processes such as cell cycle regulation and signal transduction. CBS9106 has garnered attention due to its unique mechanism of action, which not only inhibits CRM1 but also induces its degradation, thereby impacting cancer cell proliferation and survival .

: Utilizing various reagents to build up functional groups that confer specificity for CRM1.
  • Purification Techniques: Employing chromatography methods to isolate CBS9106 from by-products and ensure high purity for biological testing.
  • Recent studies have emphasized the need for low toxicity in the synthesis process, enhancing the compound's suitability for therapeutic applications .

    The biological activity of CBS9106 has been extensively studied, revealing its potential as an anti-cancer agent. By inhibiting CRM1, CBS9106 effectively disrupts the export of tumor suppressor proteins and pro-apoptotic factors from the nucleus, promoting apoptosis in cancer cells. Research indicates that CBS9106 can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its efficacy in targeting malignancies characterized by CRM1 overexpression .

    Interaction studies have demonstrated that CBS9106 not only inhibits CRM1 but also induces its degradation through a proteasome-mediated pathway. This dual action is mediated by cullin ring ligase complexes involved in protein ubiquitination. The degradation of CRM1 leads to decreased levels of this protein in cells, further amplifying the therapeutic effects against cancer .

    Several compounds share similarities with CBS9106, particularly those targeting CRM1 or related pathways:

    Compound NameMechanism of ActionUnique Features
    SelinexorCRM1 inhibitorFirst-in-class oral inhibitor approved for clinical use
    KPT-8602CRM1 inhibitorDesigned to enhance selectivity and reduce side effects
    KPT-330CRM1 inhibitorNotable for its ability to induce apoptosis through nuclear retention of proteins

    Uniqueness of CBS9106:

    • Unlike other inhibitors, CBS9106 uniquely promotes degradation of CRM1 rather than merely inhibiting its function.
    • Its reversible nature allows for better control over therapeutic dosing compared to irreversible inhibitors.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    4.6

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    1

    Exact Mass

    419.1223537 g/mol

    Monoisotopic Mass

    419.1223537 g/mol

    Heavy Atom Count

    28

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    PAW9EP9BXO

    Dates

    Modify: 2024-02-18
    1: Gravina G, Senapedis W, McCauley D, Baloglu E, Shacham S, Festuccia C. Nucleo-cytoplasmic transport as a therapeutic target of cancer. J Hematol Oncol. 2014 Dec 5;7(1):85. [Epub ahead of print] PubMed PMID: 25476752.
    2: Saito N, Sakakibara K, Sato T, Friedman JM, Kufe DW, VonHoff DD, Kawabe T. CBS9106-Induced CRM1 Degradation Is Mediated by Cullin Ring Ligase Activity and the Neddylation Pathway. Mol Cancer Ther. 2014 Dec;13(12):3013-23. doi: 10.1158/1535-7163.MCT-14-0064. Epub 2014 Sep 24. PubMed PMID: 25253782.
    3: Turner JG, Dawson J, Sullivan DM. Nuclear export of proteins and drug resistance in cancer. Biochem Pharmacol. 2012 Apr 15;83(8):1021-32. doi: 10.1016/j.bcp.2011.12.016. Epub 2011 Dec 20. Review. PubMed PMID: 22209898.
    4: Sakakibara K, Saito N, Sato T, Suzuki A, Hasegawa Y, Friedman JM, Kufe DW, Vonhoff DD, Iwami T, Kawabe T. CBS9106 is a novel reversible oral CRM1 inhibitor with CRM1 degrading activity. Blood. 2011 Oct 6;118(14):3922-31. doi: 10.1182/blood-2011-01-333138. Epub 2011 Aug 12. PubMed PMID: 21841164.

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